Methyl [6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate
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Overview
Description
METHYL 2-[6-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[6-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE typically involves a multi-step processCommon reagents used in these steps include bromine, methanol, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[6-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new halogen or alkyl group.
Scientific Research Applications
METHYL 2-[6-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of METHYL 2-[6-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[2,3-c]pyrazole derivatives, which share the core structure but differ in the substituents attached to the ring system. Examples include:
- METHYL 2-[6-AMINO-4-(3-CHLORO-4-METHOXYPHENYL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE
- METHYL 2-[6-AMINO-4-(3-FLUORO-4-METHOXYPHENYL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE .
Uniqueness
The uniqueness of METHYL 2-[6-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE lies in its specific substituents, which can confer distinct chemical and biological properties. For example, the presence of the bromo group can enhance its reactivity in certain types of chemical reactions, while the methoxy group can influence its solubility and interaction with biological targets .
Properties
Molecular Formula |
C17H15BrN4O4 |
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Molecular Weight |
419.2 g/mol |
IUPAC Name |
methyl 2-[6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate |
InChI |
InChI=1S/C17H15BrN4O4/c1-24-12-4-3-8(5-10(12)18)14-9(7-19)16(20)26-17-15(14)11(21-22-17)6-13(23)25-2/h3-5,14H,6,20H2,1-2H3,(H,21,22) |
InChI Key |
UDQBHTOKHQMKHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)CC(=O)OC)N)C#N)Br |
Origin of Product |
United States |
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